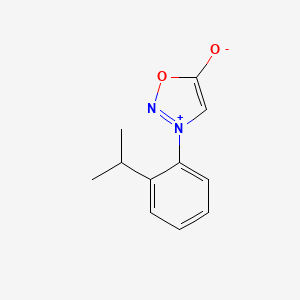
4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 1-naphthoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 1-naphthoate is a complex organic compound with the molecular formula C27H21N3O4 and a molecular weight of 451.486 g/mol This compound is known for its unique structure, which includes a naphthoate group, a phenyl ring, and a carbohydrazonoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 1-naphthoate typically involves multiple steps. One common method includes the reaction of 4-toluidine with oxalyl chloride to form an intermediate, which is then reacted with phenylhydrazine to produce the carbohydrazonoyl derivative. This intermediate is further reacted with 1-naphthoic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 1-naphthoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenyl and naphthoate groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 1-naphthoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and as a component in various chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 1-naphthoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-(2-(Oxo(2-toluidino)acetyl)carbohydrazonoyl)phenyl 1-naphthoate: Similar structure but with a different position of the toluidino group.
4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 2-furoate: Contains a furoate group instead of a naphthoate group.
4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 4-methylbenzoate: Contains a methylbenzoate group instead of a naphthoate group.
Uniqueness
The uniqueness of 4-(2-(Oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl 1-naphthoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
765281-81-0 |
|---|---|
Molecular Formula |
C27H21N3O4 |
Molecular Weight |
451.5 g/mol |
IUPAC Name |
[4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] naphthalene-1-carboxylate |
InChI |
InChI=1S/C27H21N3O4/c1-18-9-13-21(14-10-18)29-25(31)26(32)30-28-17-19-11-15-22(16-12-19)34-27(33)24-8-4-6-20-5-2-3-7-23(20)24/h2-17H,1H3,(H,29,31)(H,30,32)/b28-17+ |
InChI Key |
REFIDENGCQPRTK-OGLMXYFKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,3-benzothiazol-2-yl)-3-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B12029096.png)
![11-((5Z)-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)undecanoic acid](/img/structure/B12029113.png)

![1-[2-(diethylamino)ethyl]-4-(3-fluoro-4-methoxybenzoyl)-3-hydroxy-5-[4-(pentyloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12029128.png)
![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide](/img/structure/B12029132.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B12029133.png)
![N-(2-bromophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12029143.png)
![5-(3-Isopropoxyphenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12029164.png)
![N-((Z)-2-(4-bromophenyl)-1-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}ethenyl)benzamide](/img/structure/B12029167.png)
![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B12029173.png)

![(2Z)-2-[3-ethoxy-4-(pentyloxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B12029185.png)
![N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B12029186.png)
![(1E)-1-[(5-nitrofuran-2-yl)methylidene]-2-phenylhydrazine](/img/structure/B12029189.png)
